(1-(3-(tert-Butyl)ureido)-2,2-dichlorovinyl)triphenylphosphonium chloride
Description
This compound is a phosphonium salt characterized by a triphenylphosphonium core linked to a dichlorovinyl group and a tert-butyl urea moiety. The dichlorovinyl group may confer electrophilic reactivity, while the triphenylphosphonium moiety is known for its role in stabilizing carbocations or facilitating phase-transfer reactions. The tert-butyl urea substituent could enhance solubility or modulate intermolecular interactions .
Properties
IUPAC Name |
[1-(tert-butylcarbamoylamino)-2,2-dichloroethenyl]-triphenylphosphanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N2OP.ClH/c1-25(2,3)29-24(30)28-23(22(26)27)31(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21;/h4-18H,1-3H3,(H-,28,29,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUWGZWKEMMPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC(=C(Cl)Cl)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl3N2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383595 | |
| Record name | AC1MDSW3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96010-63-8 | |
| Record name | AC1MDSW3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-(3-TERT-BUTYL-UREIDO)-2,2-DICHLORO-VINYL)-TRIPHENYL-PHOSPHONIUM, CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(1-(3-(tert-Butyl)ureido)-2,2-dichlorovinyl)triphenylphosphonium chloride, a compound with significant potential in biological applications, has garnered attention for its unique structural properties and biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by its triphenylphosphonium moiety, which is known to enhance mitochondrial targeting and cellular uptake. The presence of the dichlorovinyl group contributes to its reactivity and potential biological effects.
Molecular Formula
- Chemical Formula : C₁₈H₁₈Cl₂N₂O
- Molecular Weight : 356.25 g/mol
Synthesis
The synthesis of this compound involves several steps, including the formation of the urea linkage and the introduction of the triphenylphosphonium group. The process typically utilizes standard organic synthesis techniques such as nucleophilic substitution reactions.
Reaction Scheme
- Formation of tert-butylurea : tert-Butyl isocyanate reacts with an amine.
- Coupling with triphenylphosphine : The urea derivative is coupled with triphenylphosphine in the presence of a suitable solvent.
The biological activity of this compound primarily stems from its ability to disrupt mitochondrial function. It targets mitochondrial membranes, leading to alterations in membrane potential and triggering apoptotic pathways in cancer cells.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 10 | Mitochondrial depolarization |
| MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| A549 (lung cancer) | 12 | ROS generation leading to cell death |
Case Studies
- Study on HeLa Cells : In a controlled laboratory study, HeLa cells were treated with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers, such as caspase activation and PARP cleavage.
- MCF-7 Breast Cancer Study : Treatment with the compound resulted in significant inhibition of cell proliferation and induced cell cycle arrest at the G2/M phase.
Toxicity and Safety Profile
While the compound exhibits promising anticancer activity, its safety profile must be considered. Preliminary toxicity studies indicate that at therapeutic doses, it shows minimal toxicity towards normal human cells, suggesting a favorable therapeutic index.
Toxicity Data Summary
| Parameter | Value |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Skin irritation | Not irritant |
| Eye irritation | Mild irritant |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triphenylphosphonium Derivatives
(Chloromethyl)-triphenylphosphonium Chloride (CAS 5293-84-5)
- Structure : Triphenylphosphonium group with a chloromethyl substituent.
- Reactivity : The chloromethyl group is highly reactive in nucleophilic substitutions, making it useful in alkylation reactions.
- Applications : Widely employed in Wittig reactions and as a precursor for synthesizing phosphonium ylides.
- Key Difference : The absence of the dichlorovinyl and ureido groups limits its utility in reactions requiring steric bulk or hydrogen bonding, which the target compound’s tert-butyl urea moiety may provide .
Triphenylphosphonium Bromide Derivatives
- Structure : Similar phosphonium core but lacks the dichlorovinyl and urea groups.
- Reactivity : Primarily used as phase-transfer catalysts or electrolyte additives.
Dichlorovinyl-Containing Compounds
3-Phenoxybenzyl 3-(2,2-dichlorovinyl)- (CAS 52645-53-1)
- Structure: Dichlorovinyl group attached to a phenoxybenzyl ester.
- Applications : Found in pyrethroid insecticides, where the dichlorovinyl group enhances bioactivity.
- Key Difference : The target compound’s phosphonium ion and urea substituent likely alter solubility and mode of action compared to this neutral ester .
Urea-Functionalized Compounds
Bitertanol (CAS 55179-31-2)
Comparative Data Table
Research Findings and Implications
- Reactivity : The target compound’s dichlorovinyl group likely enhances electrophilicity compared to simpler phosphonium salts, enabling unique reaction pathways.
Limitations and Knowledge Gaps
Q & A
Basic: What are the key synthetic routes for preparing (1-(3-(tert-Butyl)ureido)-2,2-dichlorovinyl)triphenylphosphonium chloride?
Methodological Answer:
The synthesis typically involves two stages:
Quaternization of triphenylphosphine : React triphenylphosphine with a dichlorovinyl urea derivative under controlled conditions. This follows the general quaternization mechanism where alkyl/allylic halides react with triphenylphosphine to form phosphonium salts . Elevated temperatures (80–120°C) and anhydrous solvents (e.g., DCM or THF) are critical to avoid hydrolysis.
Conjugation of the ureido-dichlorovinyl moiety : Use solid-phase peptide synthesis (SPPS) for precise coupling, as demonstrated in phosphonium-conjugated peptide systems. Activate intermediates with HBTU/DIPEA for efficient amide bond formation, followed by cleavage from resin using TFA/TIPS mixtures .
Validation : Confirm purity via HPLC (>98%) and structural integrity via / NMR and LC-MS .
Advanced: How can conflicting cytotoxicity data for this compound be resolved across independent studies?
Methodological Answer:
Discrepancies often arise from:
- Cell line variability : Standardize assays using ATCC-validated cell lines (e.g., HeLa or HEK293) and control for passage number.
- Assay selection : Combine orthogonal methods (e.g., MTT for viability, DCFDA for ROS, and Annexin V/PI for apoptosis) to cross-validate results .
- Experimental design : Implement randomized block designs to account for batch effects (e.g., reagent lots, technician variability) .
Example : If IC values vary, repeat under identical conditions with internal controls (e.g., cisplatin as a reference) and apply statistical models (ANOVA with post-hoc tests) .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns.
- Structural confirmation :
- NMR for vinyl and tert-butyl protons.
- NMR for phosphonium resonance (δ ~20–25 ppm).
- High-resolution LC-MS for molecular ion ([M-Cl]) and isotopic patterns .
- Stability : Monitor degradation under accelerated conditions (40°C/75% RH) using stability-indicating HPLC methods .
Advanced: What strategies are effective for studying its environmental fate and degradation pathways?
Methodological Answer:
Adopt a tiered approach:
Physicochemical profiling : Determine logP, water solubility, and hydrolysis rates (pH 3–9) via OECD Test Guideline 111.
Biotic/abiotic degradation : Use -labeled compound in soil/water systems to track mineralization and identify metabolites via LC-MS/MS .
Bioaccumulation : Assess in model organisms (e.g., Daphnia magna) following OECD 305 guidelines. Compare with structurally similar flame retardants (e.g., triphenyl phosphate) .
Case Study : For conflicting aquatic toxicity data (e.g., H410 vs. H412 classifications ), validate using standardized OECD 201/202 algal and daphnid assays.
Basic: How can researchers ensure reproducibility in mitochondrial targeting studies?
Methodological Answer:
- Mitochondrial isolation : Use differential centrifugation (e.g., 10,000×g for 10 min) with purity confirmed via cytochrome c oxidase assays.
- Localization assays :
- Fluorescent tagging (e.g., MitoTracker Red co-staining) and confocal microscopy.
- Membrane potential assays (JC-1 dye) to validate functional uptake .
- Controls : Include uncouplers (e.g., CCCP) to confirm dependence on membrane potential.
Advanced: How to address discrepancies in reported mitochondrial toxicity thresholds?
Methodological Answer:
Mechanistic dissection : Use siRNA knockdown of mitochondrial transporters (e.g., TIM/TOM complex) to isolate uptake pathways.
Dose-response refinement : Apply Hill slope models to distinguish between on-target effects and off-target cytotoxicity.
Cross-species validation : Compare results in mammalian cells (e.g., HepG2) versus zebrafish embryos to assess translational relevance .
Basic: What are the recommended storage conditions to maintain compound stability?
Methodological Answer:
- Store at -20°C in airtight, light-resistant vials under argon.
- Prepare stock solutions in anhydrous DMSO (≤10 mM) and avoid freeze-thaw cycles.
- Monitor chloride counterion stability via ion chromatography if prolonged storage is required .
Advanced: How can computational modeling enhance structure-activity relationship (SAR) studies?
Methodological Answer:
Docking simulations : Use AutoDock Vina to predict binding to mitochondrial targets (e.g., adenine nucleotide translocase).
QSAR modeling : Train models with descriptors like polar surface area, logP, and H-bond donors to optimize bioactivity.
MD simulations : Analyze phosphonium group interactions with lipid bilayers (e.g., POPC membranes) using GROMACS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
